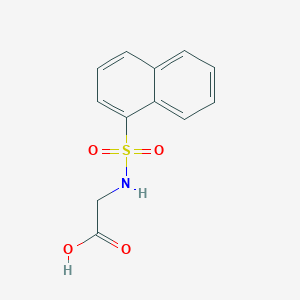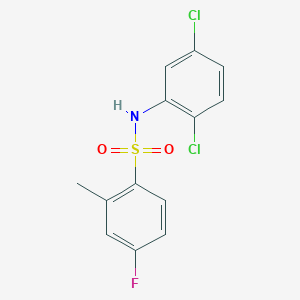![molecular formula C15H14F3NO4S B280892 2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)
2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TDM or TCB-2, is a synthetic chemical compound belonging to the class of phenethylamines. It was first synthesized in 2003 by a group of researchers led by David E. Nichols at Purdue University. TCB-2 is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the central nervous system.
作用機序
TCB-2 acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Upon binding of TCB-2 to the receptor, a cascade of intracellular signaling events is triggered, leading to the activation of various downstream effectors, such as phospholipase C, protein kinase C, and mitogen-activated protein kinase. These signaling pathways are involved in the modulation of neuronal excitability, synaptic plasticity, and gene expression, which ultimately affect brain function and behavior.
Biochemical and Physiological Effects:
The activation of the serotonin 5-HT2A receptor by TCB-2 leads to a wide range of biochemical and physiological effects, such as the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of gene expression. These effects are thought to underlie the various behavioral and cognitive effects of TCB-2, such as altered perception, mood, and cognition.
実験室実験の利点と制限
The advantages of using TCB-2 in scientific research include its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise manipulation of this receptor in vitro and in vivo. However, the limitations of TCB-2 include its relatively low solubility in water and its potential toxicity at high doses, which may limit its use in certain experimental paradigms.
将来の方向性
The use of TCB-2 in scientific research is likely to continue in the future, as it remains a useful tool for investigating the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. Possible future directions include the development of more potent and selective 5-HT2A receptor agonists and antagonists, the investigation of the role of the 5-HT2A receptor in neuropsychiatric disorders, and the development of novel therapeutic strategies targeting this receptor.
合成法
The synthesis of TCB-2 involves several chemical reactions, including the coupling of 2,5-dimethoxybenzene with 3-(trifluoromethyl)aniline, followed by sulfonation with chlorosulfonic acid and subsequent reaction with ammonia. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
TCB-2 has been used extensively in scientific research to investigate the role of the serotonin 5-HT2A receptor in various physiological and pathological processes, such as perception, cognition, mood, and behavior. TCB-2 is also used as a reference compound to evaluate the potency and selectivity of other 5-HT2A receptor agonists and antagonists.
特性
分子式 |
C15H14F3NO4S |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-12-6-7-13(23-2)14(9-12)24(20,21)19-11-5-3-4-10(8-11)15(16,17)18/h3-9,19H,1-2H3 |
InChIキー |
JJOYYKVYKYFKTP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
![Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280815.png)

![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280824.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)




![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
